

Application Notes and Protocols for the Synthesis of Azetidine-Containing PROTACs

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Compound of Interest

Compound Name: *N,N*-dimethylazetididin-3-amine
hydrochloride

CAS No.: 935670-07-8

Cat. No.: B1322936

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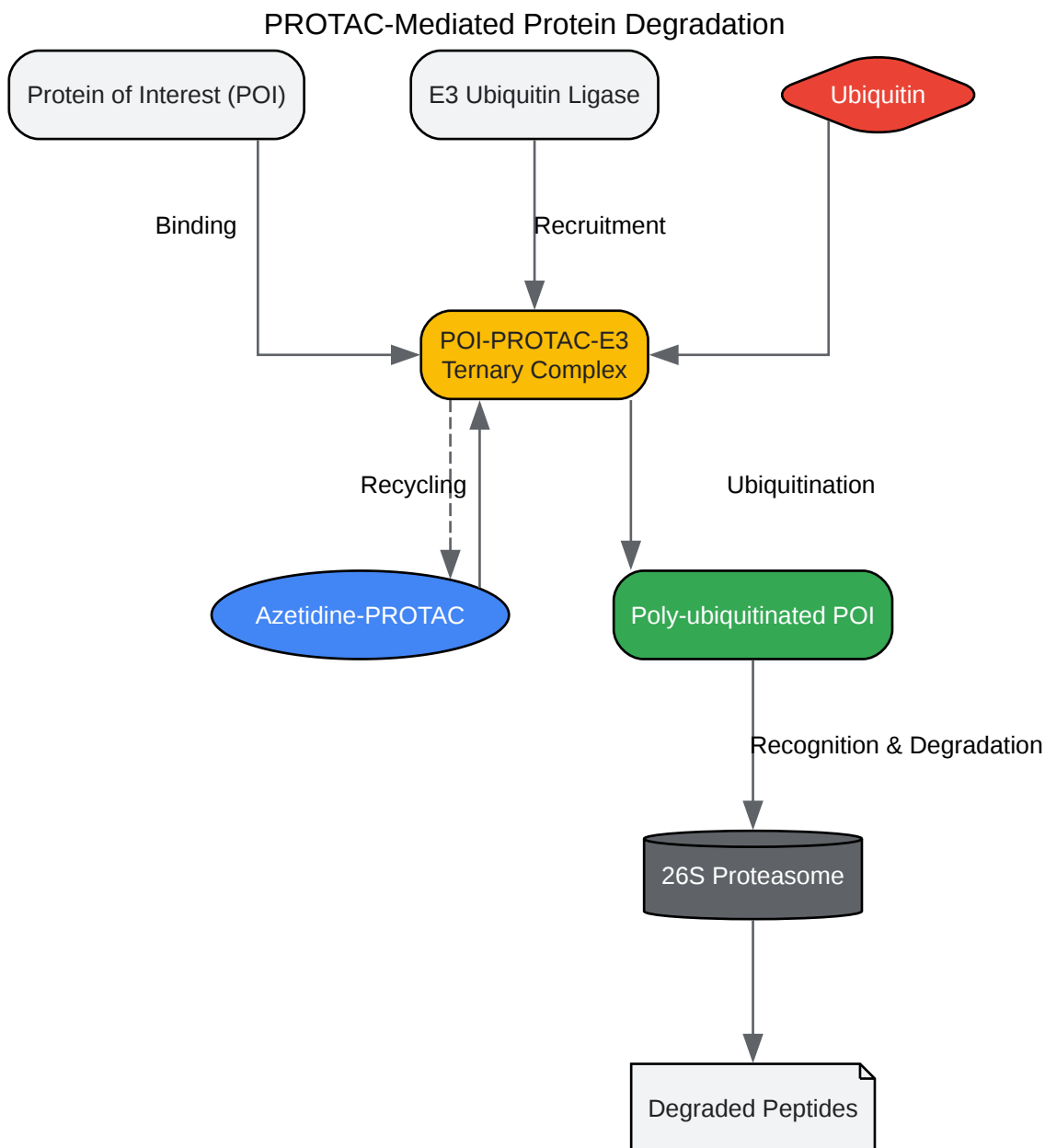
Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] Azetidine-containing linkers have garnered interest in PROTAC design due to their ability to provide conformational constraint and improve pharmacokinetic properties. This document provides detailed protocols and application notes for the synthesis and evaluation of azetidine-containing PROTACs.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target

protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.[1]

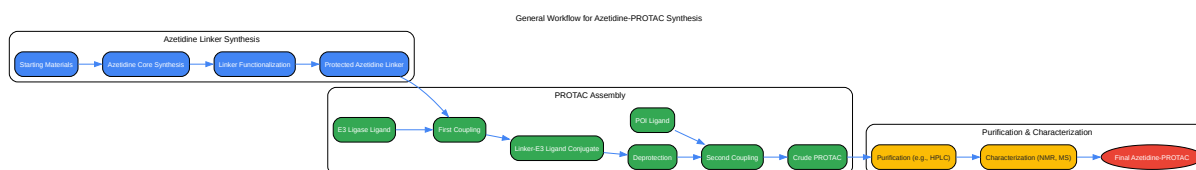


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Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Synthesis

The synthesis of an azetidine-containing PROTAC typically follows a modular, multi-step approach. This involves the synthesis of the azetidine-containing linker, followed by sequential coupling to the E3 ligase ligand and the POI ligand.



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References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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